![molecular formula C21H27NO7 B1259294 Clivorine CAS No. 33979-15-6](/img/structure/B1259294.png)
Clivorine
Overview
Description
Clivorine is a naturally occurring pyrrolizidine alkaloid . It is an otonecine-type pyrrolizidine alkaloid isolated from the traditional Chinese medicine Ligularia hodgsonii Hook . Pyrrolizidine alkaloids (PAs) are well-known hepatotoxins widely distributed around the world .
Synthesis Analysis
Pyrrolizidine alkaloids, including clivorine, have been the subject of extensive study. The synthesis of these compounds involves the formation of new pyrrolizidines, pyrrolizidine biosynthesis, and the creation of both positive and negative experiments .
Molecular Structure Analysis
The molecular formula of clivorine is C21H27NO7 . It has an average mass of 405.442 Da and a mono-isotopic mass of 405.178741 Da .
Chemical Reactions Analysis
Clivorine undergoes various chemical reactions. It is metabolized in the liver, leading to the formation of an unstable pyrrolic ester . This ester can then undergo hydrolysis, glutathione conjugations, or covalent binding with hepatic tissues .
Physical And Chemical Properties Analysis
Clivorine has a density of 1.2±0.1 g/cm^3, a boiling point of 626.4±55.0 °C at 760 mmHg, and a flash point of 332.6±31.5 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Apoptosis Induction in Hepatoma Cells
Clivorine has been found to induce apoptosis in human hepatoma Huh-7.5 cells . It inhibits cell proliferation and induces apoptosis in a concentration-dependent manner . Among other pyrrolizidine alkaloids (PAs), clivorine has shown the most significant effect .
Autophagy Activation
In addition to inducing apoptosis, clivorine can also promote autophagy in Huh-7.5 cells . This is evidenced by the accumulation of autophagosomes, the enhancement of LC3B expression, and the increased conversion of LC3B-I to LC3B-II .
Toxicity Studies
Clivorine is a pyrrolizidine alkaloid (PA) and its toxicity has been studied extensively. It has been found that clivorine can more readily inhibit cell viability and induce apoptosis than other PAs .
Metabolite Analysis
The metabolism of clivorine has been investigated using rat liver microsomes . Four pyrrolic ester-related metabolites of clivorine were identified, providing strong evidence to support the hypothesis that the formation of an unstable pyrrolic ester plays a key role in otonecine-type PA-induced hepatotoxicity .
Hepatotoxicity Studies
Clivorine is an otonecine-type PA and has been found to be hepatotoxic . The formation of an unstable pyrrolic ester is believed to play a key role in otonecine-type PA-induced hepatotoxicity .
Cell Death/Defence Modalities
Pyrrolizidine alkaloids (PAs)-induced hepatotoxicity is believed to be mediated by multiple cell death/defence modalities . Clivorine, being a PA, is used to study these mechanisms .
Safety And Hazards
Future Directions
Research on clivorine is ongoing. One study found that quercetin, a plant-derived flavonoid, can prevent clivorine-induced acute liver injury in vivo by inhibiting apoptotic cell death and ameliorating oxidative stress injury . Another study found that female rats are less susceptible to clivorine intoxication than male rats, suggesting a potential gender difference in the response to clivorine .
properties
IUPAC Name |
(1R,4Z,6S,7S)-7-acetyloxy-4-ethenyl-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadeca-4,11-dien-17-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO7/c1-6-15-11-13(2)20(4,29-14(3)23)19(25)27-12-16-7-9-22(5)10-8-17(21(16,22)26)28-18(15)24/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-/t13-,17+,20-,21?,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGVHSDONMXATH-LKVOMWJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)OC(=O)C)[O-])C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C(\C(=O)O[C@@H]2CC[N+]3(C2(C(=CC3)COC(=O)[C@@]1(C)OC(=O)C)[O-])C)/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020334 | |
Record name | Clivorine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4Z,6S,7S)-7-acetyloxy-4-ethenyl-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadeca-4,11-dien-17-olate | |
CAS RN |
33979-15-6 | |
Record name | Clivorine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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